molecular formula C20H30O3 B12427905 3-Oxokauran-17-oic acid

3-Oxokauran-17-oic acid

Cat. No.: B12427905
M. Wt: 318.4 g/mol
InChI Key: DFXNQVOKZMHGJK-IDNFYPQMSA-N
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Description

General Overview of ent-Kaurane Diterpenoids in Academic Research

Ent-kaurane diterpenoids represent a significant class of natural products characterized by a distinctive tetracyclic carbon skeleton. nih.gov These 20-carbon compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and are considered intermediates in the formation of gibberellins (B7789140), which are crucial plant growth hormones. nih.govscielo.br The history of these molecules in scientific literature began with the discovery of ent-kaurene (B36324) in 1961 from the essential oil of the New Zealand kauri pine. nih.gov Structurally, ent-kauranes are distinguished from kauranes by the inversion of carbon configurations at positions C-5, C-9, and C-10. nih.gov

These compounds are widely distributed throughout the plant kingdom, found in families such as Annonaceae, Asteraceae, Lamiaceae, Euphorbiaceae, and Pteridaceae. nih.govfrontiersin.org Academic research has uncovered a vast array of biological activities associated with ent-kaurane diterpenoids. scielo.br Studies have highlighted their potential as anticancer, immunosuppressant, anti-inflammatory, antimicrobial, antifungal, and hepatoprotective agents. nih.govscielo.brresearchgate.netscielo.br This broad spectrum of bioactivity has made them a focal point for natural product chemistry and drug discovery, with numerous studies dedicated to their isolation, structural elucidation, and synthesis to improve their therapeutic potential. nih.govscielo.br For instance, research on Isodon henryi led to the isolation of several ent-kaurane diterpenoids, with some exhibiting notable anti-inflammatory actions. researchgate.net

Significance and Research Interest in 3-Oxokauran-17-oic Acid Research

This compound, also known as ent-3-Oxokauran-17-oic acid, is a specific diterpenoid belonging to the kaurene family. cymitquimica.comchembk.com Its structure is defined by the characteristic kaurane (B74193) skeleton, featuring a ketone functional group at the 3-position and a carboxylic acid group at the 17-position. cymitquimica.com This compound has been isolated from natural sources, notably from the herbs of Croton laevigatus. medchemexpress.commedchemexpress.com

The primary significance of this compound in the scientific community stems from its potential biological activities. chembk.com Research interest is largely driven by its prospective applications in drug development, particularly concerning its potential anti-inflammatory, antioxidant, and antitumor properties. cymitquimica.comchembk.com The presence of both a ketone and a carboxylic acid group influences its chemical reactivity and solubility, making it a subject of interest for chemical synthesis and modification studies. scielo.brcymitquimica.com While specific toxicity data is not extensively reported, its complex structure and bioactivity necessitate careful handling in laboratory settings. chembk.com The investigation into compounds like this compound is part of a broader effort to explore the therapeutic potential of the vast chemical diversity found in natural products. nih.gov

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 151561-88-5 chembk.com
Molecular Formula C20H30O3 chembk.com
Molar Mass 318.45 g/mol chembk.com
Appearance Powder
Synonyms ent-3-Oxokauran-17-oic acid, Kauran-17-oic acid, 3-oxo- cymitquimica.comchembk.com
Natural Source Croton laevigatus medchemexpress.commedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,9S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12?,13?,14?,15?,19-,20+/m1/s1

InChI Key

DFXNQVOKZMHGJK-IDNFYPQMSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(C1CC[C@]34C2CCC(C3)C(C4)C(=O)O)(C)C

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 3 Oxokauran 17 Oic Acid

Botanical and Fungal Sources

Kaurane (B74193) diterpenoids are characteristic secondary metabolites in a variety of plant families. While direct isolation of 3-Oxokauran-17-oic acid from the specified genera is not extensively documented in prominent literature, these plant groups are well-established reservoirs of structurally similar ent-kaurane diterpenoids.

The genera listed are significant sources of kaurane-type diterpenoids, indicating their potential to synthesize compounds like this compound.

Croton : This genus, belonging to the Euphorbiaceae family, is abundant in diverse diterpenoids, including those with a kaurane skeleton. nih.gov Species are widely distributed in tropical and subtropical regions and are known for their use in folk medicine. nih.gov

Annona : As part of the Annonaceae family, various Annona species are prolific producers of ent-kaurane diterpenoids. frontiersin.orgfrontiersin.org For instance, phytochemical analysis of Annona squamosa fruits has yielded numerous known kaurane derivatives. nih.gov The related species Xylopia aethiopica, also in the Annonaceae family, is a known source of the kaurene diterpene, xylopic acid. nih.govetsu.edu

Gymnocoronis : This genus has been a subject of phytochemical investigation, though specific findings on this compound are not prominent.

Wedelia : The species Wedelia trilobata is a confirmed source of various ent-kaurane diterpenoids. researchgate.net Similarly, Wedelia paludosa has been studied for its diterpene acid content. researchgate.net

Euphorbia : Also a member of the Euphorbiaceae family, this large genus is a source of many bioactive secondary metabolites. Research on Euphorbia hirta has led to the isolation of several ent-kaurane diterpenoids. researchgate.net

The concentration and presence of these compounds can vary significantly between different parts of the plant.

Fruits : The fruits of Annona squamosa and Xylopia aethiopica are notable for containing kaurane diterpenoids. nih.govnih.gov

Aerial Parts : The aerial parts (leaves and stems) of Wedelia trilobata and Isodon excisoides are utilized for the extraction of diterpenoids. researchgate.nettandfonline.com

Bark : The bark of Annona glabra has been a source for the isolation of new kaurane diterpenoids. researchgate.net

Whole Plant : In some studies, the entire plant of species like Wedelia trilobata has been used for extraction. researchgate.net

Table 1: Examples of Kaurane Diterpenoids in Selected Plant Genera

Genus Species Specific Compound Example Plant Part
Annona Annona squamosa 16β,17-dihydroxy-ent-kauran-19-oic acid Fruits
Annona Annona glabra 16α-hydroxy-17-acetoxy-ent-kauran-19-oic acid Bark
Wedelia Wedelia trilobata ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid Whole Plant
Euphorbia Euphorbia hirta 2β,16α,19-trihydroxy-ent-kaurane Whole Plant
Xylopia Xylopia aethiopica Xylopic acid Fruits

Extraction Techniques from Natural Matrices

The initial step in isolating this compound involves extracting the compound from the complex plant matrix. This is achieved through both conventional and modern methods.

Traditional solvent extraction remains a fundamental and widely used technique. Maceration, which involves soaking the plant material in a solvent, is a common approach. The choice of solvent is critical and is based on the polarity of the target compounds. For kaurane diterpenoids, which are moderately polar, solvents like ethanol (B145695), petroleum ether, and dichloromethane (B109758) are frequently employed. nih.gov For example, the air-dried, powdered whole plants of W. trilobata (10.0 kg) were extracted with 95% ethanol at room temperature. researchgate.net Similarly, the dried fruits of Xylopia aethiopica have been soaked in petroleum ether for 72 hours to extract xylopic acid. nih.gov

To improve efficiency and yield, advanced methods such as Ultrasound-Assisted Extraction (UAE) are increasingly utilized. mdpi.com UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. google.complos.org This technique can significantly reduce extraction time and solvent consumption compared to traditional methods like maceration. google.com Studies have shown that UAE is effective for extracting terpenoids from various plant and fungal sources. researchgate.netnih.gov Optimal conditions for UAE, including solvent concentration, temperature, ultrasonic power, and extraction time, are often determined using response surface methodology to maximize the yield of the target compounds. plos.orgnih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. This is typically achieved through a multi-step chromatographic process.

A common initial step is column chromatography using silica (B1680970) gel as the stationary phase. uvic.cacolumn-chromatography.comteledynelabs.com The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it. teledynelabs.com Compounds separate based on their differential affinity for the silica gel and the solvent. uvic.ca For kaurane diterpenoids, typical solvent systems include gradients of petroleum ether-acetone or hexane-ethyl acetate (B1210297). researchgate.netcommonorganicchemistry.com

Fractions collected from the column are monitored by Thin-Layer Chromatography (TLC) . Fractions containing compounds with similar TLC profiles are combined. Further purification of these enriched fractions may be necessary.

Preparative Thin-Layer Chromatography (Prep-TLC) can be used for the purification of smaller quantities (up to 100 mg). nih.govrochester.edu The concentrated fraction is applied as a line on a thick silica gel plate, which is then developed in an appropriate solvent system. The separated bands are visualized (e.g., under UV light), and the silica containing the target compound is scraped off the plate. The pure compound is then recovered by washing the silica with a polar solvent. rochester.edu

For higher resolution and larger scale purification, High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is often employed. researchgate.net This technique uses a column packed with smaller particles and a high-pressure system to pump the mobile phase, resulting in more efficient separation. A reversed-phase C18 column with a gradient mobile phase, such as acetonitrile (B52724) and water, is often used for the separation of diterpenes. tandfonline.comresearchgate.net

Table 2: Common Chromatographic Techniques for Kaurane Diterpenoid Purification

Technique Stationary Phase Typical Mobile Phase System Purpose
Column Chromatography Silica Gel Hexane (B92381)/Ethyl Acetate or Petroleum Ether/Acetone (Gradient) Initial fractionation of crude extract
Preparative TLC Silica Gel Hexane/Toluene/Ethyl Acetate Small-scale purification of enriched fractions
Preparative HPLC Reversed-Phase C18 Acetonitrile/Water (Gradient) Final, high-resolution purification

Column Chromatography Techniques

Column chromatography is a fundamental technique for the preparative scale isolation of this compound from crude plant extracts. The process involves the separation of compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

For the isolation of kaurane diterpenes from the hexane extract of Xylopia aethiopica fruits, silica gel (70-230 mesh) is commonly employed as the stationary phase. A gradient elution system using a mixture of non-polar and moderately polar solvents is effective for separating compounds of varying polarities. A common mobile phase consists of n-hexane and ethyl acetate. The separation is achieved by gradually increasing the polarity of the mobile phase.

Based on the successful isolation of structurally similar compounds from Xylopia aethiopica, a hypothetical isolation scheme for this compound can be proposed. For example, 15-oxo-ent-kaur-16-en-19-oic acid, a related kaurane diterpene, has been successfully isolated using a mobile phase of 90:10 (v/v) n-hexane-ethyl acetate. researchgate.net Given the structural similarities, it is anticipated that this compound would elute under similar conditions, possibly with slight adjustments to the solvent gradient to optimize separation from other co-occurring metabolites.

Table 1: Hypothetical Column Chromatography Parameters for the Isolation of this compound

ParameterDescription
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase n-hexane and Ethyl Acetate
Elution Mode Gradient Elution
Exemplary Gradient Start with 100% n-hexane, gradually increasing the proportion of ethyl acetate. A ratio of approximately 90:10 to 80:20 (v/v) n-hexane-ethyl acetate is expected to be effective for the elution of this compound.
Fraction Collection Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and semi-preparative tool for the purification and quantification of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common mode for the analysis of diterpenes.

A validated HPLC method for the quantification of kaurane diterpenes in Xylopia species utilizes a reversed-phase C18 column with an isocratic mobile phase. nih.gov This method can be adapted for the analysis of this compound. The mobile phase typically consists of a mixture of acetonitrile and water, with the addition of an acid, such as phosphoric acid, to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

The detection of this compound can be achieved using a UV detector, although the chromophore in this specific molecule may limit sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more universal and sensitive detection.

Table 2: Proposed HPLC Conditions for the Analysis of this compound

ParameterDescription
Column Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v) with 1% phosphoric acid.
Flow Rate 1.0 mL/min
Detection UV (at a low wavelength, e.g., 210 nm), ELSD, or MS
Injection Volume 20 µL
Temperature Ambient or controlled (e.g., 30°C)

Thin Layer Chromatography (TLC) for Fraction Analysis

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid analysis of fractions collected during column chromatography and for monitoring the progress of chemical reactions. For the analysis of kaurane diterpenes, silica gel 60 F254 plates are commonly used as the stationary phase.

The choice of mobile phase for TLC is often guided by the solvent system used in column chromatography. A mixture of n-hexane and ethyl acetate in a ratio similar to that used for elution from the column (e.g., 80:20 v/v) would be a suitable starting point for developing a TLC method for this compound.

After development, the TLC plate is dried, and the spots can be visualized under UV light (254 nm) if the compounds are UV-active. However, since kaurane diterpenes may not have strong UV chromophores, visualization is often achieved by spraying the plate with a suitable staining reagent followed by heating. A common reagent for this purpose is a p-anisaldehyde solution, which reacts with many natural products to produce colored spots. For acidic compounds, a pH indicator spray like bromocresol green can be used, which would show the acidic compound as a yellow spot on a blue background.

Table 3: General TLC Parameters for the Analysis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 plates
Mobile Phase n-hexane:Ethyl Acetate (e.g., 8:2 v/v)
Visualization 1. UV light (254 nm) 2. Spraying with p-anisaldehyde reagent followed by heating. 3. Spraying with a pH indicator solution (e.g., bromocresol green) for acidic compounds.

Biosynthesis and Metabolic Pathways of Ent Kaurane Diterpenoids

Intermediary Role in Plant and Fungal Metabolism

The ent-kaurane framework is a central intermediate in the metabolic pathways of both plants and certain fungi. nih.govresearchgate.net In these organisms, the initial hydrocarbon, ent-kaurene (B36324), undergoes a series of oxidative modifications to produce a variety of functionalized diterpenoids. uniprot.org This metabolic plasticity underscores the importance of the ent-kaurane skeleton as a versatile scaffold for generating biological activity. nih.gov

The biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones crucial for many plant development processes, is intrinsically linked to ent-kaurane metabolism. askiitians.com ent-Kaurene is the dedicated precursor for all gibberellins in both higher plants and the fungus Gibberella fujikuroi. nih.govnih.gov The pathway commences with the cyclization of GGPP to ent-kaurene. nih.gov This tetracyclic diterpene hydrocarbon is then sequentially oxidized to form ent-kaurenol (B36349), ent-kaurenal (B36371), and subsequently ent-kaurenoic acid. nih.govnih.gov

ent-Kaurenoic acid is a key branching point. In the GA biosynthesis pathway, it is further metabolized through a series of oxidative reactions, catalyzed by both cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, to produce the vast array of gibberellin structures found in nature. nih.govresearchgate.net Therefore, the metabolic flux through ent-kaurene and its early oxidized derivatives is a critical regulatory point for the production of bioactive gibberellins that control processes like seed germination, stem elongation, and flowering. askiitians.com

The derivatization of ent-kaurene is a multi-step process governed by specific enzymes. In plants, the synthesis of ent-kaurene from GGPP involves two distinct diterpene cyclases: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). researchgate.netoup.com CPS first catalyzes the cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.org Subsequently, KS facilitates the second cyclization of ent-CPP to form the tetracyclic hydrocarbon ent-kaurene. frontiersin.orgwikipedia.org In contrast, fungi like Gibberella fujikuroi utilize a single bifunctional enzyme, CPS/KS, to perform both of these steps. uniprot.orgoup.com

Once ent-kaurene is formed, its derivatization into ent-kaurenoic acid is catalyzed by a microsomal cytochrome P450 monooxygenase known as ent-kaurene oxidase (KO). nih.govnih.gov This single enzyme remarkably catalyzes the three successive oxidation steps at the C-19 position of the ent-kaurane skeleton:

ent-kaurene → ent-kaurenol

ent-kaurenol → ent-kaurenal

ent-kaurenal → ent-kaurenoic acid nih.gov

Experiments using 18O2 labeling have helped illuminate this process, suggesting a series of successive hydroxylations. nih.gov The functionality of this P450 enzyme is critical, as demonstrated by dwarf mutants in plants like Arabidopsis that have defects in the ent-kaurene oxidase gene, blocking gibberellin production. nih.govoup.com Further oxidation of ent-kaurenoic acid to GA12 is then catalyzed by another P450, ent-kaurenoic acid oxidase (KAO). researchgate.net

Microbiological Transformation Studies

Microbial biotransformation is a powerful tool for generating novel derivatives of natural products, including ent-kaurane diterpenoids. nih.gov Fungi, in particular, possess a diverse array of enzymes capable of modifying complex molecules with high degrees of regio- and stereoselectivity, often achieving chemical changes that are challenging to perform using conventional synthetic chemistry. nih.govresearchgate.net This approach is widely used to produce more functionalized and potentially more bioactive kaurane (B74193) derivatives. nih.govresearchgate.net

A variety of fungal species have been successfully employed in the biotransformation of ent-kaurane diterpenoids.

Gibberella fujikuroi : As a natural producer of gibberellins, this fungus has a well-established enzymatic machinery for metabolizing kauranes. nih.gov It is frequently used in biotransformation studies, where it can introduce hydroxyl groups at various positions on the kaurane skeleton, such as C-7(α) and C-11(β). acs.org

Rhizopus nigricans : This species, along with other Rhizopus fungi, is known for its hydroxylating capabilities. acs.orgacs.org It can transform various tetracyclic diterpenes, including kauranols and kauranones, by introducing hydroxyl groups into remote positions of the molecule. acs.orgresearchgate.net

Curvularia lunata : This fungus is utilized for its ability to perform oxidative transformations on diterpenes. nih.gov For example, it can oxidize solidagenone, a labdane (B1241275) diterpene, to produce hydroxylated and oxo-derivatives. researchgate.net

Aspergillus niger : This is a versatile fungus used for many different biotransformations of organic compounds, including terpenoids and steroids. researchgate.netnih.gov It can perform a variety of biochemical reactions, including hydroxylation, oxidation, and demethylation on complex substrates. nih.govnih.gov Studies have shown its ability to hydroxylate kaurane-type diterpenes like isosteviol (B191626) and imbricatolic acid. nih.gov

Examples of Fungal Biotransformation of Kaurane-Related Diterpenoids
FungusSubstratePrimary Transformation(s)
Gibberella fujikuroi3α,15β-dihydroxy-ent-kaur-16-eneHydroxylation at C-7 and C-11 acs.org
Rhizopus nigricansent-Beyerene derivativesHydroxylation and other oxidations acs.org
Curvularia lunataSolidagenoneHydroxylation and oxidation at C-3 researchgate.net
Aspergillus nigerIsosteviolHydroxylation nih.gov

A key advantage of fungal biotransformation is the high degree of selectivity exhibited by microbial enzymes. Fungi can introduce hydroxyl groups at specific carbon atoms (regioselectivity) and with a defined spatial orientation (stereoselectivity) on the ent-kaurane skeleton. nih.govsemanticscholar.org These processes are particularly valuable for functionalizing chemically unactivated carbon atoms, which is difficult to achieve through traditional synthesis. researchgate.netnih.gov

For instance, fungal hydroxylations have been reported on nearly all carbon atoms of the kaurane molecule. semanticscholar.org The hydroxylation of C-11 is a frequent outcome in fungal biotransformations of kauranes, a modification that is also important in steroids for biological activity. nih.gov Similarly, selective hydroxylation at positions like C-2, C-3, C-7, and C-11 has been achieved using various fungal strains. nih.gov These highly specific oxidation reactions, often mediated by cytochrome P450 enzymes, allow for the creation of libraries of novel compounds from a single starting substrate. nih.gov

Microbial transformations can profoundly alter the structure of ent-kaurane diterpenoids, leading to a remarkable level of chemical diversity. nih.govnih.gov Beyond simple hydroxylation, these bioconversions can include a range of other structural modifications. researchgate.net

Key structural impacts include:

Oxidation : Besides hydroxylation, fungi can oxidize alcohol groups to ketones or aldehydes and perform other oxidative reactions. scielo.brscienceopen.com

Ring Rearrangements : Some microbial transformations can induce rearrangements of the carbon skeleton, converting the ent-kaurane framework into other related structures like ent-beyeranes or ent-atisanes. nih.govacs.org

C-C Bond Cleavage : Oxidative cleavage of carbon-carbon bonds can lead to the formation of seco-ent-kauranoids, which possess a broken ring system. rsc.orgbohrium.com

Isomerization and Epoxidation : Other modifications such as the isomerization of substrates and the epoxidation of double bonds have also been observed. acs.org

These structural changes often result in altered polarity and biological activity. nih.gov The introduction of functional groups like hydroxyls generally increases the polarity of the molecule, which can impact its pharmacokinetic properties. researchgate.net Ultimately, the ability of microbes to generate this structural diversity from a common ent-kaurane scaffold is a valuable strategy in the discovery of new bioactive compounds. rsc.orgnih.gov

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for 3-Oxokauran-17-oic Acid and Analogs

While a specific total synthesis of this compound is not extensively detailed in the current body of scientific literature, the general strategies for constructing the ent-kaurane skeleton provide a clear roadmap for its potential synthesis. sioc-journal.cnresearchgate.net These approaches often involve the sequential or convergent assembly of the characteristic four-ring system, followed by functional group manipulations to install the desired oxidation pattern.

Key Synthetic Reactions and Methodologies (e.g., Ketonization)

The construction of the tetracyclic core of kaurane (B74193) diterpenoids relies on a variety of powerful synthetic reactions. Intramolecular Diels-Alder reactions are frequently employed to form key carbocyclic rings simultaneously. magtech.com.cn Radical cyclizations have also proven to be a valuable tool for forging the intricate ring systems found in these molecules. magtech.com.cn

A crucial step in the synthesis of this compound would be the introduction of the ketone at the C-3 position. This transformation, known as ketonization, can be achieved through the oxidation of a corresponding alcohol. A common method for synthesizing ketones involves the oxidation of secondary alcohols using reagents such as chromic acid or pyridinium (B92312) chlorochromate (PCC). In the context of a total synthesis, the C-3 hydroxyl group would likely be introduced stereoselectively and then oxidized in a later step to yield the target 3-oxo functionality.

Semi-Synthesis and Derivatization from Precursors

Given the structural complexity of this compound, semi-synthesis from readily available natural precursors represents a more practical and widely explored approach.

Conversion from Related ent-Kaurane Diterpenoids (e.g., Kaurenoic Acid)

Ent-kaur-16-en-19-oic acid (kaurenoic acid) is an abundant natural product that serves as a common starting material for the synthesis of various kaurane derivatives. scielo.br Its tetracyclic skeleton provides a pre-formed scaffold that can be chemically modified to introduce the desired functional groups. The conversion of kaurenoic acid to this compound would necessitate the saturation of the C16-C17 double bond and the introduction of the C-3 ketone.

Oxidation Reactions for Functional Group Interconversion

The introduction of the 3-oxo group onto the kaurane skeleton is a key transformation that relies on selective oxidation reactions. nih.gov If a precursor with a hydroxyl group at the C-3 position is available, a straightforward oxidation would yield the desired ketone. Reagents such as pyridinium dichromate (PDC) have been successfully used to oxidize hydroxyl groups in the kaurane system. scielo.br

For precursors lacking a C-3 functional group, allylic oxidation can be a powerful strategy. For instance, treatment of ent-kaur-16-en-19-oic acid methyl ester with lead tetra-acetate can introduce functionality at the allylic C-15 position, which could then be further manipulated. nih.gov While not directly at C-3, this demonstrates the feasibility of selective oxidations on the kaurane core. Biotransformations using microorganisms have also shown the ability to introduce hydroxyl groups at various positions on the kaurane skeleton, including C-3, which can then be chemically oxidized to the ketone. mdpi.com

Stereochemical Control in Derivatization

Controlling the stereochemistry during derivatization is paramount in the synthesis of complex natural products. In the context of converting kaurenoic acid, the stereoselective reduction of the exocyclic double bond at C-16 is a critical step. Hydroboration-oxidation reactions have been shown to proceed with high stereoselectivity on the ent-kaurane skeleton, leading to the formation of the desired stereoisomer. scielo.br

When introducing functional groups, the inherent stereochemistry of the rigid tetracyclic framework often directs the approach of reagents, leading to a high degree of stereocontrol. For example, epoxidation of the double bond in the methyl ester of kaurenoic acid with m-chloroperoxybenzoic acid (mCPBA) occurs stereoselectively. scielo.br

Advanced Structural Modification Techniques

Further diversification of the this compound scaffold can be achieved through advanced structural modification techniques. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Derivatization of the carboxylic acid at C-17 can lead to the formation of amides, esters, and other functional groups. redalyc.org The ketone at C-3 also provides a handle for further reactions, such as the formation of oximes or subsequent reductions to the corresponding alcohol with controlled stereochemistry. scielo.br

More complex modifications can involve rearrangements of the kaurane skeleton. For instance, treatment of kaurane derivatives with Lewis acids can induce skeletal rearrangements, leading to the formation of the beyerane (B1241032) skeleton. researchgate.net Additionally, palladium- and manganese-mediated oxidations have been used for regio- and diastereoselective C-H functionalization on the kaurane framework, opening up avenues for introducing functionality at previously unactivated positions. nih.govacs.org These advanced methods provide powerful tools for creating novel analogs of this compound with potentially enhanced biological activities.

Glycosylation Studies

Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties to a molecule, is a widely employed strategy to modify the properties of natural products like kaurane diterpenes. nih.gov This process can enhance the water-solubility and bioavailability of the parent compound, and in some cases, modulate its biological activity. nih.gov

Several methods have been explored for the glycosylation of kaurane diterpenes. Chemical methods such as the Koenigs-Knorr reaction, which typically involves the use of heavy metal promoters, have been successfully used to synthesize kaurane glycosides. nih.gov Enzymatic glycosylation and fungal biotransformations also present effective routes to produce these derivatives. nih.govmdpi.com

While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, research on closely related kaurane structures provides insight into potential glycosylation outcomes. For instance, studies on other kaurane diterpenes have shown that glycosylation can be directed at various positions, depending on the starting material and the reaction conditions. The carboxyl group at C-17 of this compound represents a potential site for such modification.

The table below illustrates examples of glycosylated kaurane diterpenes found in nature, which can serve as models for the synthetic glycosylation of this compound.

Compound NameParent DiterpeneSugar MoietyNatural Source (Example)
SteviosideSteviolβ-D-glucopyranosylStevia rebaudiana
Mascaroside ICafestolNot SpecifiedCoffea spp. (Coffee)
2-O-β-D-glucopyranosyl-atractyligeninAtractyligeninβ-D-glucopyranosylCoffea spp. (Coffee)

This table presents examples of naturally occurring kaurane glycosides to illustrate the principle of glycosylation in this class of compounds. mdpi.commdpi.com

Sulfonation Studies

Sulfonation, the addition of a sulfonate (–SO₃H) group, is another chemical modification strategy that can significantly alter the polarity and biological activity of a molecule. In the context of kaurane diterpenes, research on sulfonation is less prevalent than on glycosylation.

However, the existence of naturally occurring sulfated kaurane derivatives, such as sulfated carboxyatractyloside, indicates that this modification is chemically and biologically feasible within this compound class. mdpi.comresearchgate.net Carboxyatractyloside itself is a glycoside of the kaurane diterpene atractyligenin. mdpi.com The presence of a sulfate (B86663) group in such molecules suggests that sulfonation could be a viable, albeit less explored, strategy for modifying the properties of this compound. Further research is required to develop specific sulfonation protocols for this compound and to evaluate the resulting derivatives for their biological activities.

Structure Activity Relationship Sar and Structural Elucidation

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. nih.gov For complex chiral molecules such as the tetracyclic diterpenoid 3-Oxokauran-17-oic acid, this technique is indispensable for unambiguously determining the absolute configuration of all stereogenic centers. nih.govresearchgate.net While other spectroscopic methods can define relative stereochemistry, X-ray diffraction provides the precise spatial arrangement of atoms, which is crucial for a complete structural and stereochemical assignment. mdpi.comresearchgate.net

The determination of absolute configuration via X-ray diffraction hinges on the physical phenomenon of anomalous dispersion (or resonant scattering). nih.goved.ac.ukresearchgate.net This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. mdpi.com This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The subtle differences between these intensities, known as Bijvoet pairs, allow for the determination of the true, absolute structure of the molecule. nih.gov

For organic compounds composed primarily of light atoms (carbon, hydrogen, oxygen) like this compound, the anomalous scattering effect is weak. ed.ac.ukresearchgate.net However, advancements in modern diffractometers, detectors, and computational methods have made it possible to determine the absolute configuration even for crystals containing no atom heavier than oxygen, provided the crystal quality is high. mit.edu

The success of an absolute structure determination is commonly assessed using the Flack parameter. nih.govox.ac.uk A value close to zero with a small standard uncertainty indicates that the correct enantiomer has been modeled. researchgate.net In the study of kaurane-type diterpenoids, single-crystal X-ray analysis has been repeatedly employed to confirm the ent-kaurane (B74193) skeleton and to definitively establish the orientation of various substituents on the ring system, resolving ambiguities that may arise from NMR data alone. mdpi.comresearchgate.net

While a specific crystal structure for this compound is not publicly available, the table below provides representative crystallographic data typical for a kaurane-type diterpenoid, illustrating the parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterIllustrative ValueDescription
Chemical FormulaC₂₀H₃₀O₃The elemental composition of the molecule.
Formula Weight318.45The mass of one mole of the compound.
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at 90° angles.
Space GroupP2₁2₁2₁Describes the symmetry elements of the crystal lattice. This is a common chiral space group.
a (Å)10.543(2)Unit cell dimension along the a-axis.
b (Å)11.812(3)Unit cell dimension along the b-axis.
c (Å)14.234(4)Unit cell dimension along the c-axis.
Volume (ų)1774.5(7)The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.05(7)A critical parameter for determining the absolute structure of a chiral crystal. A value near zero confirms the assigned configuration. ox.ac.ukresearchgate.net

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of 3-Oxokauran-17-oic acid. Its high selectivity and sensitivity make it ideal for detecting and quantifying the compound, even at trace levels in complex biological samples.

The development of a robust LC-MS/MS method for this compound involves the careful optimization of both chromatographic separation and mass spectrometric detection parameters. Because of its acidic nature and moderate polarity, reversed-phase liquid chromatography (RP-LC) is a commonly employed separation strategy.

Chromatographic resolution is typically achieved using a C18 column, which separates compounds based on their hydrophobicity. biocompare.com The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small percentage of an acidifier like formic acid. lookchem.combiocrick.com The addition of formic acid helps to improve peak shape and enhance ionization efficiency by promoting the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the presence of the carboxylic acid group, negative ion electrospray ionization (ESI) is often preferred for this compound as it readily forms a stable [M-H]⁻ ion. researchgate.net

For quantification, the triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion that is generated upon collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference from other components in the matrix and ensuring accurate quantification. chemicalbook.com

Below is an interactive table summarizing typical optimized LC-MS/MS parameters for the analysis of a keto-acid compound like this compound.

ParameterTypical ValuePurpose
LC System UPLC/HPLC SystemHigh-resolution separation of analyte from matrix components.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Retains and separates moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. lookchem.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic component for eluting the analyte. lookchem.com
Flow Rate 0.2 - 0.6 mL/minOptimal for analytical scale columns. biocrick.com
Column Temperature 25 - 50 °CEnsures reproducible retention times. biocrick.com
Ionization Mode Electrospray Ionization (ESI), NegativeEfficiently ionizes the carboxylic acid group. researchgate.net
MS Detection Triple Quadrupole in MRM modeProvides high selectivity and sensitivity for quantification. biocompare.com
Precursor Ion (Q1) m/z 317.2 [M-H]⁻Mass-to-charge ratio of the deprotonated parent molecule.
Product Ion (Q3) Specific fragment ion (e.g., resulting from loss of CO₂)A characteristic fragment used for specific detection and quantification.
Collision Energy Optimized value (e.g., 10-30 eV)Energy required to produce the desired product ion. lookchem.com

For certain applications, particularly when extremely low detection limits are required or when the compound exhibits poor ionization efficiency, chemical derivatization can be employed. 3-Nitrophenylhydrazine (3-NPH) is a well-established derivatization reagent that reacts with both the ketone (carbonyl) and carboxylic acid functional groups present in this compound. nih.govpureonebio.com

The reaction with the carboxylic acid group, typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), forms a stable amide bond. pureonebio.com Simultaneously, 3-NPH reacts with the ketone group to form a 3-nitrophenylhydrazone. nih.gov This derivatization significantly enhances detection for several reasons:

Improved Ionization: The 3-NPH tag contains a nitro group which is readily ionizable, leading to a substantial increase in signal intensity in the mass spectrometer. chemicalbook.com

Enhanced Chromatographic Retention: The derivatization increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and improved separation from polar interferences. nih.gov

Simplified Analysis: The derivatization strategy can bypass the complexity of inferring fragmentation patterns for underivatized molecules, simplifying the process of monitoring ion pairs. chemicalbook.com

This strategy has been successfully used to improve the sensitivity and coverage for a wide range of metabolites containing carbonyl and carboxyl groups. pureonebio.comchemicalbook.com

Other Chromatographic and Spectroscopic Methods in Research

While LC-MS/MS is a primary tool for quantification, other methods are indispensable for the definitive structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the absolute structure of a novel compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the complex tetracyclic kaurane (B74193) skeleton and the precise locations of the oxo and carboxylic acid functionalities. chemicalbook.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of this compound and its metabolites, which is critical for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, GC-MS can be used for the analysis of this compound after a derivatization step. Typically, the carboxylic acid is converted to a more volatile ester (e.g., a methyl ester) to allow for analysis in the gas phase.

X-Ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and stereochemistry. This technique was used to elucidate the structure of a related kaurane diterpene, confirming the utility of this method for complex structural analysis.

These analytical methodologies, often used in combination, provide a comprehensive toolkit for researchers to isolate, identify, quantify, and structurally characterize this compound and related compounds.

Ecological and Phytochemical Significance

Role in Plant Defense Mechanisms

While direct studies on the specific defensive roles of 3-Oxokauran-17-oic acid are not extensively detailed in current literature, the parent class of kaurane (B74193) diterpenes is well-documented for its involvement in plant defense. nih.gov Plants produce these compounds as secondary metabolites, which are not essential for primary growth and development but are crucial for survival and interaction with the environment.

Many kaurane diterpenes exhibit a range of protective activities, including antimicrobial, antifungal, antiparasitic, and insect antifeedant properties. nih.gov For example, kaurenoic acid, a closely related compound, possesses antibacterial and antifungal properties. nih.gov In maize, a group of ent-kaurane-related diterpenoids, collectively named kauralexins, are produced in response to fungal infections and attack by insect herbivores. pnas.org These compounds, such as ent-kaur-19-al-17-oic acid and ent-kaur-15-en-19-al-17-oic acid, exhibit significant antifungal and insect antifeedant activity, highlighting the role of this chemical scaffold in protecting the plant against various biotic stresses. pnas.org The presence of an oxygenated functional group, such as the ketone at position C-3 in this compound, is a common structural feature in bioactive natural products, suggesting it may play a similar protective role for the plant that produces it.

Contribution to Phytochemical Diversity

The ent-kaurane diterpenoids are a structurally diverse group of compounds that contribute significantly to the chemical richness of the plant kingdom. frontiersin.orgnih.gov This diversity arises from various chemical modifications to the parent ent-kaurane skeleton, such as oxidation, intramolecular cyclization, bond cleavages, and structural rearrangements. frontiersin.orgnih.gov These modifications result in a wide array of derivatives with distinct properties and functions.

This compound is an example of this phytochemical diversification, representing an oxidized form of the basic kaurane structure. It has been successfully isolated from the herbs of Croton laevigatus, a plant belonging to the Euphorbiaceae family. medchemexpress.com The distribution of ent-kaurane diterpenoids is vast, with compounds having been identified in numerous plant families, including:

Annonaceae frontiersin.orgnih.gov

Asteraceae nih.govnih.gov

Compositae frontiersin.orgnih.gov

Euphorbiaceae nih.govfrontiersin.orgnih.gov

Lamiaceae nih.govfrontiersin.orgnih.gov

Pteridaceae frontiersin.orgnih.gov

The widespread occurrence and extensive structural variation of these compounds underscore their importance in plant biochemistry and chemotaxonomy. frontiersin.orgnih.gov

Broader Implications of ent-Kaurane Research for Natural Product Discovery

The study of ent-kaurane diterpenoids, including compounds like this compound, holds significant promise for natural product discovery and the development of new therapeutic agents. nih.govmdpi.com This class of molecules has attracted considerable attention from medicinal chemists due to its wide spectrum of biological activities. nih.govbenthamdirect.com

Research has revealed that ent-kaurane diterpenoids exhibit significant anti-tumor, antibacterial, and anti-inflammatory properties. frontiersin.orgnih.govbenthamdirect.com An extensive in-silico analysis of 570 different ent-kaurane diterpenoids demonstrated that a substantial number of these natural compounds possess promising drug-like characteristics, aligning closely with the properties of FDA-approved drugs. nih.govmdpi.com This suggests a high potential for this class of compounds in future drug development. nih.gov The predicted pharmacological activities for this compound class are diverse, highlighting their potential as multi-targeted therapeutic candidates. nih.govmdpi.com

Predicted Pharmacological ActivityPotential Therapeutic Application
Antineoplastic / AnticancerOncology
ImmunosuppressantAutoimmune Diseases, Transplant Medicine
ChemoprotectiveCancer Prevention, Adjunct Therapy
Hepatoprotectant / Anti-hepaticLiver Diseases
Anti-inflammatoryInflammatory Disorders
AntihyperthyroidismThyroid Disorders
Anti-hepatitisViral Hepatitis

This interactive table summarizes the predicted pharmacological activities of the ent-kaurane diterpenoid class based on computational studies, indicating promising avenues for natural product-based drug discovery. nih.govmdpi.com

The ongoing investigation into the vast chemical space occupied by ent-kaurane diterpenoids continues to uncover novel structures and bioactivities, reinforcing the importance of natural products as a source of inspiration for new medicines. mdpi.com

Future Research Directions and Applications in Natural Product Chemistry

Elucidation of Novel Biological Targets and Signaling Pathways

The diverse biological activities reported for kaurane (B74193) diterpenes, such as anti-inflammatory, antimicrobial, and cytotoxic effects, suggest that these compounds interact with a variety of cellular targets and signaling pathways. nih.govnih.gov For 3-Oxokauran-17-oic acid, a key area of future research will be the identification of its specific molecular targets. The anti-inflammatory properties of related kaurane diterpenoids have been linked to the modulation of inflammatory pathways, including the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-10. researchgate.net Future studies could investigate whether this compound exerts similar effects and elucidate the upstream signaling cascades involved, such as the NF-κB pathway, which is a central regulator of inflammation. researchgate.net

Furthermore, in silico studies on a large dataset of ent-kaurane diterpenoids have predicted a wide range of potential pharmacological activities, including antineoplastic, antileukemic, and immunosuppressant effects. nih.gov These predictions provide a roadmap for targeted in vitro and in vivo studies to validate these activities for this compound and identify the corresponding signaling pathways.

Development of Advanced Synthetic Strategies for Complex Analogs

The structural complexity and varied oxidation patterns of kaurane diterpenoids present both a challenge and an opportunity for synthetic chemists. nih.gov The development of advanced synthetic strategies is crucial for producing this compound and its analogs in sufficient quantities for detailed biological evaluation. rsc.org Current approaches often rely on the semi-synthesis from more abundant natural precursors like kaurenoic acid. nih.govscielo.br Future research will likely focus on developing more efficient and stereoselective total synthesis routes. nih.govrsc.org

Moreover, the creation of a library of complex analogs of this compound through targeted modifications of its core structure could lead to the discovery of compounds with enhanced potency or novel biological activities. mdpi.com Techniques such as late-stage functionalization and biocatalysis could be employed to introduce diverse functional groups at various positions on the kaurane skeleton.

Integrated Omics Approaches in Biosynthesis and Activity Profiling (e.g., Metabolomics)

Understanding the biosynthesis of this compound is fundamental to harnessing its potential. Kaurane diterpenes are biosynthesized from geranylgeranyl pyrophosphate (GGPP) through a series of cyclization and oxidation reactions. nih.govfrontiersin.orgnih.gov Integrated omics approaches, particularly metabolomics and transcriptomics, can provide a comprehensive view of the biosynthetic pathway and its regulation. For instance, metabolomic profiling of plant extracts can help identify and quantify this compound and its precursors, while transcriptomics can identify the genes encoding the enzymes involved in its synthesis. nih.govresearchgate.net

A study on a related ent-kaurane diterpenoid, xylopic acid, utilized metabolomics and transcriptomics to assess its anti-rheumatoid arthritis potential, demonstrating the power of these approaches in understanding the bioactivity of this class of compounds. nih.gov Similar integrated omics strategies can be applied to profile the activity of this compound, providing insights into its mechanism of action and identifying potential biomarkers of its effects.

Exploration of Undiscovered Natural Sources

Kaurane diterpenoids are widely distributed in the plant kingdom, with prominent occurrences in families such as Annonaceae, Asteraceae, and Rubiaceae. nih.govfrontiersin.orgmdpi.com While some plant sources of kaurane diterpenes are well-documented, there is vast untapped potential in exploring undiscovered natural sources for this compound and novel analogs.

The Annonaceae family, for example, is known for producing a rich diversity of bioactive compounds, including ent-kaurane diterpenoids. frontiersin.orgnih.govresearchgate.netnih.gov Genera such as Annona and Xylopia have been identified as rich sources of these compounds. nih.govnih.gov Future bioprospecting efforts could focus on under-explored species within these and other plant families, as well as investigating other organisms such as fungi and marine invertebrates, which have also been shown to produce novel diterpenoids. mdpi.com The application of modern analytical techniques, such as HPLC and GC-MS, can aid in the rapid screening and identification of these compounds in complex natural extracts. phytojournal.comgsconlinepress.comcrdeepjournal.orgmediresonline.org

Application in Chemical Ecology and Agricultural Sciences

The established role of kaurane diterpenes as plant growth regulators opens up avenues for their application in agriculture. nih.govresearchgate.net Many kauranes are intermediates in the biosynthesis of gibberellins (B7789140), a class of phytohormones that regulate various aspects of plant growth and development. nih.govnih.gov Research on the effects of various kaurane diterpene derivatives on the germination and growth of seedlings has shown that some of these compounds exhibit remarkable activity, in some cases even higher than commercially available phytohormones. researchgate.net

Future research should investigate the specific effects of this compound on plant growth and development. This could lead to its use as a natural plant growth regulator to enhance crop yields or improve stress tolerance. Furthermore, the ecological roles of kaurane diterpenoids, such as their involvement in plant defense against herbivores and pathogens, warrant further investigation. nih.govnih.gov Understanding the chemical ecology of this compound could lead to the development of novel, environmentally friendly pesticides or plant protectants.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Oxokauran-17-oic acid, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves multistep organic reactions, such as oxidation or functional group interconversion of kaurane diterpenoid precursors. To ensure reproducibility, document all reagents (manufacturer, purity, e.g., "NaCl, Merck #106404" ), equipment specifications (e.g., "60°C water bath" ), and reaction conditions (solvent, temperature, time). Follow guidelines for experimental reporting, including detailed protocols in the main text for novel methods and supplemental data for extended procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts to analogous kaurane derivatives and assign stereochemistry via NOESY or COSY. Ensure purity via HPLC or TLC (Rf values). Report spectral data in tables with referencing to established literature . Avoid overinterpretation of minor peaks; use deuterated solvents and internal standards (e.g., TMS) for calibration .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer : Design dose-response assays (e.g., cytotoxicity using MTT/PrestoBlue) with appropriate controls (solvent, positive/negative). Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for antiproliferative studies). Replicate experiments at least three times and apply statistical tests (ANOVA, t-test) to confirm significance. Document cell culture conditions (medium, CO2_2 levels) and compound solubility (DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or biological activity results across studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent polarity affecting NMR shifts, cell passage number influencing bioactivity). Replicate conflicting experiments under standardized conditions. Use tools like SciFinder or Reaxys to cross-validate spectral libraries . For bioactivity, perform orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity) to confirm mechanisms .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) to test variables (catalyst loading, temperature, solvent ratio). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Monitor reactions via TLC/GC-MS to identify byproduct formation stages. Purify intermediates via column chromatography (gradient elution) and characterize each step to isolate bottlenecks .

Q. How can computational modeling complement experimental studies of this compound’s structure-activity relationships?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases). Validate models with experimental IC50_{50} values and mutagenesis data. Use DFT calculations (Gaussian, ORCA) to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. Cross-reference computational results with crystallographic data if available .

Q. What are the best practices for designing stability studies of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Compare stability in solid vs. solution states, noting excipient interactions. Reference safety data for storage recommendations (e.g., moisture-sensitive, store at -20°C) .

Methodological Standards & Reporting

  • Data Presentation : Use tables for spectral assignments (δH_\text{H}, δC_\text{C}, multiplicity) and biological data (IC50_{50}, SD). Limit figures to critical trends (e.g., dose-response curves) .
  • Reproducibility : Include raw data in supplements (e.g., NMR FID files, chromatograms) and specify software versions (e.g., MestReNova v14.0) .
  • Ethical Reporting : Distinguish prespecified vs. exploratory analyses to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.